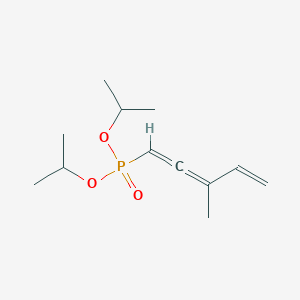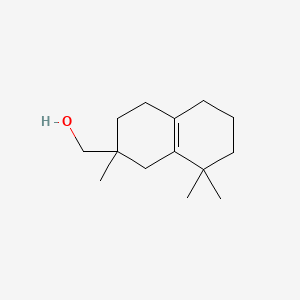![molecular formula C12H18OS B14457972 {[5-(Methylsulfanyl)pentyl]oxy}benzene CAS No. 71933-94-3](/img/structure/B14457972.png)
{[5-(Methylsulfanyl)pentyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(Methylsulfanyl)pentyl]oxy}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a pentyl chain that has a methylsulfanyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methylsulfanyl)pentyl]oxy}benzene typically involves the reaction of 5-(methylsulfanyl)pentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 5-(Methylsulfanyl)pentanol and phenol.
Catalyst: Strong acid (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(Methylsulfanyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
{[5-(Methylsulfanyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[5-(Methylsulfanyl)pentyl]oxy}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in redox reactions, altering the activity of target proteins. Additionally, the benzene ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
{[5-(Methylsulfanyl)pentyl]oxy}toluene: Similar structure but with a toluene ring instead of benzene.
{[5-(Methylsulfanyl)pentyl]oxy}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
{[5-(Methylsulfanyl)pentyl]oxy}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methylsulfanyl group and a pentyl chain attached to a benzene ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
71933-94-3 |
|---|---|
Fórmula molecular |
C12H18OS |
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
5-methylsulfanylpentoxybenzene |
InChI |
InChI=1S/C12H18OS/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clave InChI |
FPGNUKKFOOMRPL-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


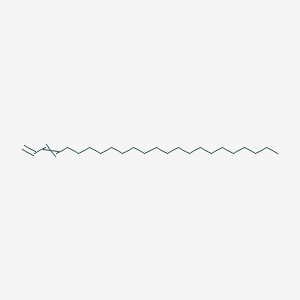
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)


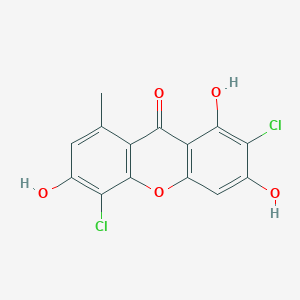
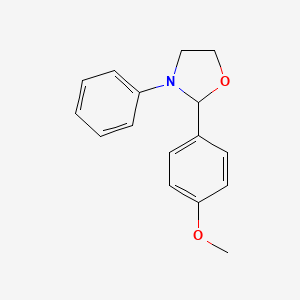


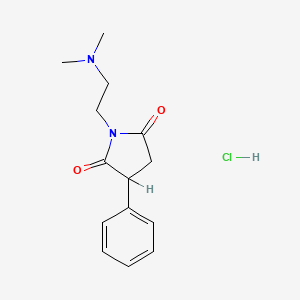
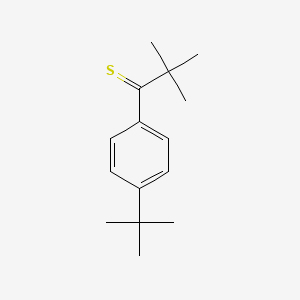
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
